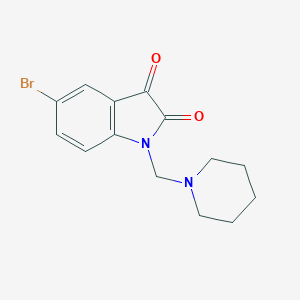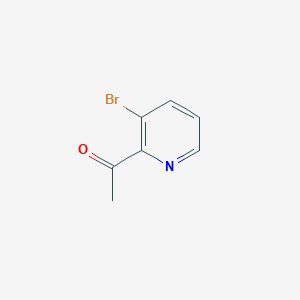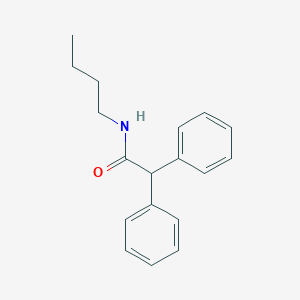
N-Butyl-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2,2-diphenylacetamide, also known as BDP, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its unique properties and potential applications. BDP is synthesized using a specific method, which involves the reaction of butylamine and 2,2-diphenylacetyl chloride.
Wirkmechanismus
The mechanism of action of N-Butyl-2,2-diphenylacetamide is not well understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate molecule, which then undergoes a reaction to produce a chiral product. N-Butyl-2,2-diphenylacetamide may also act as a ligand in asymmetric catalysis by coordinating with a metal catalyst to form a chiral complex, which then catalyzes the reaction.
Biochemische Und Physiologische Effekte
N-Butyl-2,2-diphenylacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. N-Butyl-2,2-diphenylacetamide has also been shown to be stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Butyl-2,2-diphenylacetamide is its ability to act as a chiral auxiliary and ligand in asymmetric catalysis, which is important in the production of pharmaceuticals and agrochemicals. N-Butyl-2,2-diphenylacetamide is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-Butyl-2,2-diphenylacetamide is its limited solubility in water, which may affect its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of N-Butyl-2,2-diphenylacetamide in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis. N-Butyl-2,2-diphenylacetamide may also be used in the synthesis of novel heterocyclic compounds, which have potential applications in drug discovery. Additionally, N-Butyl-2,2-diphenylacetamide may be used in the development of new chiral sensors for the detection of chiral molecules in biological and environmental samples.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2,2-diphenylacetamide has a wide range of potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral sulfoxides, chiral β-lactams, and chiral α-amino acids. N-Butyl-2,2-diphenylacetamide has also been used as a ligand in asymmetric catalysis, which is an important process in the production of pharmaceuticals and agrochemicals. Additionally, N-Butyl-2,2-diphenylacetamide has been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
4107-02-2 |
|---|---|
Produktname |
N-Butyl-2,2-diphenylacetamide |
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-butyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20) |
InChI-Schlüssel |
DWTFZCMKNAQOCN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
4107-02-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

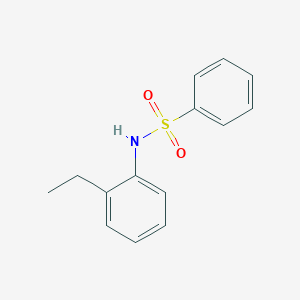
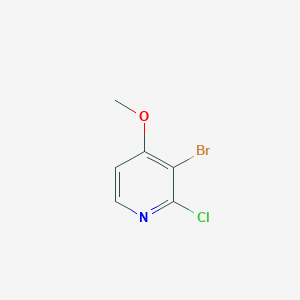
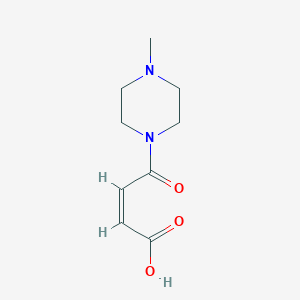
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
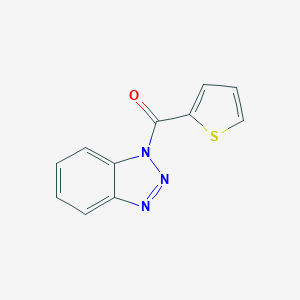
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
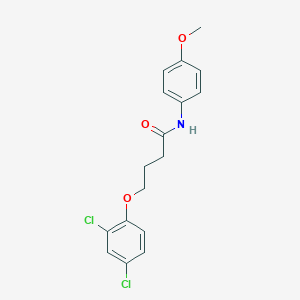
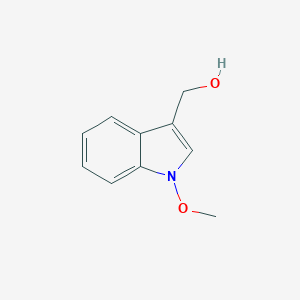
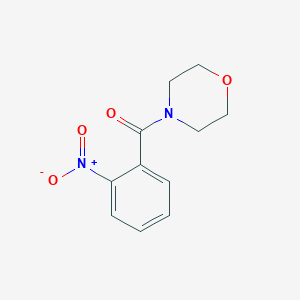
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
